1-Butyl-N,N,N',N',N'',N''-hexakis(trimethylsilyl)germanetriamine

Description

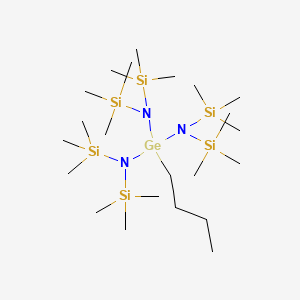

1-Butyl-N,N,N’,N’,N’‘,N’'-hexakis(trimethylsilyl)germanetriamine is a complex organogermanium compound with the molecular formula C22H63GeN3Si6 . This compound is characterized by the presence of a germanium atom bonded to three nitrogen atoms, each of which is further bonded to two trimethylsilyl groups and one butyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Properties

CAS No. |

850134-90-6 |

|---|---|

Molecular Formula |

C22H63GeN3Si6 |

Molecular Weight |

610.9 g/mol |

IUPAC Name |

1-tris[bis(trimethylsilyl)amino]germylbutane |

InChI |

InChI=1S/C22H63GeN3Si6/c1-20-21-22-23(24(27(2,3)4)28(5,6)7,25(29(8,9)10)30(11,12)13)26(31(14,15)16)32(17,18)19/h20-22H2,1-19H3 |

InChI Key |

IUVVSSGKXLXWLT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Ge](N([Si](C)(C)C)[Si](C)(C)C)(N([Si](C)(C)C)[Si](C)(C)C)N([Si](C)(C)C)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Butyl-N,N,N’,N’,N’‘,N’'-hexakis(trimethylsilyl)germanetriamine typically involves the reaction of germanium tetrachloride with hexakis(trimethylsilyl)amine in the presence of a butylating agent . The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or hexane to facilitate the reaction.

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures while ensuring strict control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

1-Butyl-N,N,N’,N’,N’‘,N’'-hexakis(trimethylsilyl)germanetriamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of germanium oxides and other by-products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced germanium species.

Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.

Scientific Research Applications

1-Butyl-N,N,N’,N’,N’‘,N’'-hexakis(trimethylsilyl)germanetriamine has several applications in scientific research:

Chemistry: The compound is used as a precursor for the synthesis of other organogermanium compounds

Biology: Research into the biological activity of organogermanium compounds has shown potential applications in medicinal chemistry. These compounds are studied for their potential anti-cancer, anti-inflammatory, and immunomodulatory properties.

Medicine: Although not widely used in clinical settings, organogermanium compounds, including 1-Butyl-N,N,N’,N’,N’‘,N’'-hexakis(trimethylsilyl)germanetriamine, are investigated for their potential therapeutic effects.

Industry: The compound’s unique properties make it useful in the development of advanced materials, including semiconductors and catalysts.

Mechanism of Action

The mechanism by which 1-Butyl-N,N,N’,N’,N’‘,N’'-hexakis(trimethylsilyl)germanetriamine exerts its effects is not fully understood. it is believed that the compound interacts with various molecular targets and pathways, including:

Molecular Targets: The germanium atom in the compound can form bonds with various biological molecules, potentially altering their function.

Pathways Involved: The compound may influence cellular signaling pathways, leading to changes in gene expression and protein activity.

Further research is needed to elucidate the precise mechanisms of action and to identify specific molecular targets.

Comparison with Similar Compounds

1-Butyl-N,N,N’,N’,N’‘,N’'-hexakis(trimethylsilyl)germanetriamine can be compared with other similar compounds, such as:

Hexakis(trimethylsilyl)amine: This compound is a precursor in the synthesis of 1-Butyl-N,N,N’,N’,N’‘,N’'-hexakis(trimethylsilyl)germanetriamine and shares some structural similarities.

Organosilicon Compounds: Compounds containing silicon atoms bonded to organic groups exhibit similar chemical properties and reactivity.

Other Organogermanium Compounds: These compounds, such as germanium sesquioxide and spirogermanium, have different structures but share some chemical and biological properties.

The uniqueness of 1-Butyl-N,N,N’,N’,N’‘,N’'-hexakis(trimethylsilyl)germanetriamine lies in its specific combination of germanium, nitrogen, and trimethylsilyl groups, which confer distinct chemical and physical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.